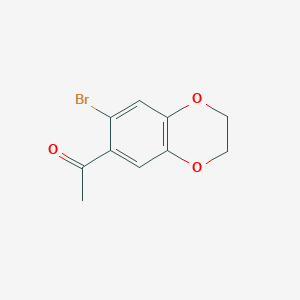
3-Chloro-2,5,6-trifluoropyridine
Descripción general
Descripción
3-Chloro-2,5,6-trifluoropyridine is a fluorinated pyridine derivative with the molecular formula C5HClF3N. This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine typically involves the nucleophilic substitution of chlorine atoms by fluorine atoms in pentachloropyridine. One common method involves reacting pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C). This reaction can be further optimized by using a phase transfer catalyst to improve yield and reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride, sodium azide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
3-Chloro-2,5,6-trifluoropyridine has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,5,6-trifluoropyridine is primarily influenced by the presence of electron-withdrawing fluorine atoms, which alter the electronic distribution within the pyridine ring. This modification can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact molecular targets and pathways involved depend on the specific application and the structure of the target molecule .
Comparación Con Compuestos Similares
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 5-Chloro-2,4,6-trifluoropyrimidine
Comparison: Compared to other fluorinated pyridines, 3-Chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of three fluorine atoms and one chlorine atom in specific positions on the pyridine ring can influence its reactivity and interaction with biological targets differently than other fluorinated pyridines . This uniqueness makes it a valuable compound for specialized applications in various fields .
Propiedades
IUPAC Name |
3-chloro-2,5,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKHXKJSDPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382537 | |
| Record name | 3-Chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-42-7 | |
| Record name | 3-Chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,5,6-trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 3-chloro-2,5,6-trifluoropyridine can undergo?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity. One notable reaction is its conversion to the corresponding azide, 4-azido-3-chloro-2,5,6-trifluoropyridine. [] This transformation is particularly interesting as azides are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. Additionally, this compound can react with N,N-bis(trimethylsilyl)sulfur diimide to yield N,N-bis(trimethylsilyl)-3-chloro-2,5,6-trifluoropyridine-4-sulfenamide. [] This reaction highlights the potential for functionalizing the pyridine ring at the 4-position.
Q2: Is there any structural information available about derivatives of this compound?
A2: Yes, the molecular structure of N,N-bis(trimethylsilyl)-3-chloro-2,5,6-trifluoropyridine-4-sulfenamide, a derivative of this compound, has been determined. [] This information provides valuable insights into the spatial arrangement of atoms within the molecule and can be used to understand its reactivity and potential applications.
Q3: Can you explain the significance of studying the thermal reactions of compounds like this compound?
A3: Research has explored the thermal reactions of polyfluoro-ortho-chloroarenethiols, a class of compounds structurally similar to this compound, with tetrafluoroethylene. [] Understanding these reactions is crucial for several reasons. Firstly, it provides insights into the stability and potential transformations of these compounds at elevated temperatures. Secondly, it can lead to the discovery of new synthetic pathways and novel fluorinated materials with potentially useful properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














